molecular formula C16H16F3NO B1342985 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946697-76-3

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1342985
CAS No.: 946697-76-3
M. Wt: 295.3 g/mol
InChI Key: FSXRQNYMNIGCIM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline is systematically named according to IUPAC guidelines as 4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline . This nomenclature reflects its biphenyl ether structure, where:

  • The parent chain is aniline (C₆H₅NH₂).
  • A trifluoromethyl (-CF₃) group is attached at position 3 of the aniline ring.
  • A 4-isopropylphenoxy group (-O-C₆H₄-C(CH₃)₂) is bonded at position 4.

The CAS registry number 946697-76-3 uniquely identifies this compound in chemical databases. Its SMILES notation (CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F ) encodes the connectivity of the isopropylphenoxy moiety (CC(C)C1=CC=C(C=C1)O-) and the trifluoromethyl-substituted aniline ring (C2=C(C=C(C=C2)N)C(F)(F)F).

Property Value Source
Molecular Formula C₁₆H₁₆F₃NO
Molecular Weight 295.3 g/mol
IUPAC Name 4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline

Molecular Geometry and Conformational Analysis

The molecular geometry is influenced by steric and electronic interactions between substituents. X-ray crystallography of analogous fluorinated anilines reveals that:

  • The trifluoromethyl group induces significant steric hindrance and electronic polarization due to its strong electron-withdrawing effect.
  • The isopropylphenoxy group adopts a non-planar conformation relative to the aniline ring, with a dihedral angle of approximately 8.3° between the two aromatic rings in related structures. This minimizes steric clashes between the isopropyl group and adjacent substituents.

Density Functional Theory (DFT) studies on similar compounds predict bond lengths of 1.34–1.36 Å for C-F bonds in the trifluoromethyl group and 1.45 Å for the ether C-O bond. The aniline ring exhibits slight distortion from planarity due to intramolecular interactions, as evidenced by deviations in C-C-C bond angles (e.g., 118°–122° vs. 120° in benzene).

Electronic Effects of Trifluoromethyl and Isopropylphenoxy Substituents

The trifluoromethyl group (-CF₃) is a meta-directing, strong electron-withdrawing group (σₚ = 0.54, σₘ = 0.43). It reduces electron density on the aniline ring, decreasing nucleophilicity at the amino group. Conversely, the isopropylphenoxy group donates electrons via resonance (+M effect) from the oxygen atom, creating a push-pull electronic system.

Substituent Hammett Constant (σ) Electronic Effect
-CF₃ σₚ = 0.54, σₘ = 0.43 Strong electron-withdrawing
-O-C₆H₄-C(CH₃)₂ σₚ = -0.15 Moderate electron-donating

This electronic asymmetry polarizes the aniline ring, enhancing reactivity at specific positions. For example, the amino group becomes more susceptible to electrophilic substitution at the ortho and para positions relative to the phenoxy group.

Comparative Structural Analysis with Analogous Fluorinated Anilines

Comparative studies highlight key structural differences:

  • 4-Phenoxy-3-(trifluoromethyl)aniline (C₁₃H₁₀F₃NO):

    • Lacks the isopropyl group, reducing steric bulk.
    • Exhibits a smaller dihedral angle (5.2°) between aromatic rings, increasing conjugation.
  • 4-Iodo-2-(trifluoromethyl)aniline (C₇H₅F₃IN):

    • Replaces the phenoxy group with iodine, altering electronic properties (σₚ = 0.18 for -I vs. σₚ = -0.15 for -OPh).
    • Higher molecular weight (287.02 g/mol) due to iodine’s atomic mass.
  • 4-(Trifluoromethyl)aniline (C₇H₆F₃N):

    • Simpler structure with no phenoxy substituent.
    • Planar geometry and higher dipole moment (2.1 D) due to isolated -CF₃ group.

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRQNYMNIGCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

Step Reactants Conditions Description
1 4-Chloro-3-(trifluoromethyl)aniline + 4-Isopropylphenol Base (e.g., K2CO3), solvent (DMF), 80–120 °C, 6–12 h Nucleophilic aromatic substitution to form the phenoxy linkage
2 Purification Recrystallization or chromatography Isolation of pure this compound
  • Base: Potassium carbonate is commonly used to deprotonate the phenol, generating the phenolate ion, which acts as the nucleophile.
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their high polarity and ability to dissolve both reactants.
  • Temperature: Elevated temperatures (80–120 °C) facilitate the substitution reaction.

This method is analogous to the synthesis of related compounds such as 4-(2-isopropylphenoxy)-3-(trifluoromethyl)aniline, where the position of the isopropyl group on the phenoxy ring differs but the reaction conditions remain similar.

Industrial Production Methods

Industrial synthesis of this compound often employs continuous flow reactors to enhance reaction control, scalability, and safety. Key features include:

  • Continuous Flow Reactors: Allow precise control over reaction time, temperature, and mixing, improving yield and reproducibility.
  • Automated Systems: Facilitate the handling of corrosive reagents and high temperatures.
  • Purification: Industrial scale purification typically involves recrystallization and chromatographic techniques to achieve high purity.

The industrial process mirrors the laboratory nucleophilic substitution but is optimized for throughput and environmental compliance, including efficient waste management and solvent recycling.

Precursor Preparation

A critical precursor in the synthesis is 4-chloro-3-(trifluoromethyl)aniline , which can be prepared via a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene:

Step Reaction Conditions Notes
1 Nitration Concentrated HNO3/H2SO4, 3.5 h, heat Introduces nitro group at para position
2 Hydrogenation Pd-C catalyst, methanol, room temperature, 8 h Reduces nitro to amine
3 Salification HCl gas treatment Forms stable hydrochloride salt for handling

This method yields high purity 4-chloro-3-(trifluoromethyl)aniline hydrochloride suitable for subsequent nucleophilic substitution.

Reaction Mechanism Insights

The nucleophilic aromatic substitution proceeds via the following mechanistic steps:

  • Deprotonation of 4-isopropylphenol by the base to form the phenolate ion.
  • Attack of the phenolate on the electron-deficient aromatic ring of 4-chloro-3-(trifluoromethyl)aniline at the chlorine-substituted carbon.
  • Displacement of the chloride ion, forming the ether linkage.

The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.

Data Table: Typical Reaction Parameters and Yields

Parameter Typical Value Notes
Base Potassium carbonate (K2CO3) 1.2–1.5 equivalents
Solvent Dimethylformamide (DMF) Anhydrous preferred
Temperature 100–120 °C Oil bath or heating mantle
Reaction Time 6–12 hours Monitored by TLC or HPLC
Yield 75–90% After purification
Purification Recrystallization from ethanol or chromatography Ensures >98% purity

Research Findings and Optimization

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of phenolate and solubility of reactants, improving yield.
  • Base Selection: Potassium carbonate is preferred for its mildness and effectiveness; stronger bases may lead to side reactions.
  • Temperature Control: Elevated temperatures accelerate reaction but require careful control to avoid decomposition.
  • Purification: Recrystallization from ethanol or ethyl acetate mixtures yields high purity product; chromatographic methods are used for analytical scale or complex mixtures.

Chemical Reactions Analysis

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight pKa (Predicted/Experimental) Key Applications
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline 3-CF₃, 4-(4-isopropylphenoxy) ~369.5* ~2.75–3.49† Pharmaceutical intermediates
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline () 4-Cl, 2-(4-isopropylphenoxy)ethyl N/A N/A Unspecified (chemical vendor)
4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline () 3-CF₃, 4-(4-methylpiperazinylmethyl) 273.30 ~8.5 (piperazine basicity) Antituberculosis research
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydrofuran-2-ylmethoxy)aniline () 3-(THF-methoxy), 4-isopropylphenoxy 369.50 N/A Unspecified (chemical vendor)
4-(Trifluoromethyl)aniline () 4-CF₃ 161.12 2.75 Acidic catalyst, drug synthesis

*Estimated based on similar structures; †pKa range inferred from positional analogs ().

Key Observations:

  • Electron Effects : The 3-CF₃ group in the target compound reduces basicity compared to unsubstituted aniline (pKa ~4.6). Its acidity is comparable to 4-CF₃-aniline (pKa 2.75) but higher than 3-CF₃-aniline (pKa 3.49) due to substituent position .
  • In contrast, the tetrahydrofuran-methoxy group in may improve solubility via oxygen lone-pair interactions .
  • Biological Relevance: Piperazinyl derivatives () exhibit antituberculosis activity but face cytotoxicity challenges, likely due to basic nitrogen atoms interfering with cellular processes. The target compound’s neutral phenoxy group may mitigate such issues .

Critical Analysis :

  • The piperazinyl analog’s cytotoxicity () contrasts with the target compound’s uncharged phenoxy group, which may reduce off-target interactions.
  • Dinitroanilines () exhibit high selectivity for plant/protozoan tubulin due to nitro groups’ strong electron-withdrawing effects, a feature absent in the target compound .

Biological Activity

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline, also known as a substituted aniline derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a trifluoromethyl group and an isopropylphenoxy moiety, which contribute to its chemical reactivity and biological interactions.

  • Molecular Formula : C₁₆H₁₆F₃NO
  • CAS Number : 946663-20-3
  • Molecular Weight : 315.38 g/mol
PropertyValue
Molecular FormulaC₁₆H₁₆F₃NO
Molecular Weight315.38 g/mol
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances electron-withdrawing properties, which may influence the compound's ability to form hydrogen bonds and interact with active sites on biomolecules.

Biological Activities

  • Anticancer Activity :
    • Research indicates that derivatives of aniline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated low nanomolar IC50 values against HeLa cells, suggesting that modifications similar to those present in this compound may enhance anticancer potency .
  • Antimicrobial Properties :
    • Studies have shown that certain substituted anilines possess antimicrobial activity. The presence of the isopropyl and trifluoromethyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Inhibition of Enzymatic Activity :
    • The compound's structure suggests potential inhibitory effects on enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Activity

A study evaluating a series of aniline derivatives found that modifications at the para position (similar to the isopropyl substitution in our compound) significantly influenced anticancer activity. Compounds with bulky groups at this position showed enhanced selectivity against cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis of various substituted anilines indicated that the trifluoromethyl group at the meta position was crucial for maintaining high potency against specific cancer types. The presence of this group improved binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-isopropylphenoxy)-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is typically employed:

Nucleophilic aromatic substitution : React 4-isopropylphenol with 3-fluoro-5-(trifluoromethyl)nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy intermediate.

Nitro reduction : Use catalytic hydrogenation (H₂/Pd-C in ethanol) or alternative reducing agents (e.g., SnCl₂/HCl) to convert the nitro group to an amine .

  • Optimization : Monitor reaction progress via HPLC (retention time ~0.83 minutes under acidic conditions) and adjust solvent polarity to improve yield. For example, using 1,4-dioxane as a co-solvent enhances solubility of aromatic intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Compare ¹H NMR spectra with analogous compounds (e.g., 3-(trifluoromethyl)aniline in DMSO-d₆: δ 7.4–6.8 ppm for aromatic protons, δ 5.2 ppm for NH₂) .
  • LCMS : Confirm molecular ion peaks (expected m/z ~352 [M+H]⁺) and assess purity (>95%) using reverse-phase chromatography .
  • Physical Properties : Verify density (~1.393 g/mL) and refractive index (n20/D ~1.466) against literature values for fluorinated anilines .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Screening Protocols :

  • Tubulin Binding Assays : Use fluorescence polarization to test inhibition of plant or protozoan α-tubulin polymerization, referencing dinitroaniline derivatives (e.g., IC₅₀ values for related compounds range from 0.5–10 μM) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LCMS to assess susceptibility to cytochrome P450 enzymes .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropylphenoxy vs. methoxy groups) impact target binding affinity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substituent Effects : Replace the isopropylphenoxy group with smaller alkoxy groups (e.g., methoxy) to evaluate steric hindrance. Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Computational Modeling : Dock the compound into α-tubulin’s dinitroaniline-binding site (e.g., using Autodock Vina) to identify key interactions (e.g., hydrogen bonding with Thr238 and hydrophobic contacts with Val181) .

Q. What contradictory data exist regarding the compound’s biological targets, and how can they be resolved?

  • Case Study : While some studies emphasize activity against plant tubulin (e.g., IC₅₀ = 2 μM for weed growth inhibition), mammalian tubulin may show resistance due to divergent binding site residues (e.g., Thr238 in plants vs. Ser238 in mammals) .
  • Resolution : Conduct cross-species tubulin isoform assays and mutagenesis (e.g., Thr238Ser substitution in recombinant tubulin) to validate selectivity .

Q. What methodologies are recommended for studying metabolic pathways and degradation products?

  • Metabolite Identification :

  • In Vitro Systems : Incubate with rat hepatocytes and analyze metabolites via high-resolution LC-MS/MS. Predominant pathways include oxidative defluorination and hydroxylation at the isopropyl group .
  • MRM Transitions : Use predefined transitions (e.g., m/z 352 → 236 for dealkylated metabolites) to detect degradation products .

Q. How should researchers handle safety concerns associated with this compound?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation (similar to 3-(trifluoromethyl)aniline) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from nitro reduction) with bicarbonate before disposal .

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